

Comparing the efficacy of Mosapride controlled-release versus immediate-release formulations

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Compound of Interest

Compound Name: Mosapride

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A Comparative Guide to Mosapride Controlled-Release and Immediate-Release Formulations

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of controlled-release (CR) and immediate-release (IR) formulations of **Mosapride**, a selective 5-HT₄ receptor agonist used to enhance gastrointestinal motility. The information presented herein is supported by experimental data from publicly available literature to assist researchers and professionals in drug development.

Executive Summary

Mosapride is a gastroprokinetic agent that improves gastrointestinal motility by stimulating 5-HT₄ receptors, which in turn facilitates the release of acetylcholine in the enteric nervous system.[1][2] While the immediate-release (IR) formulation has been the standard of care, requiring multiple daily doses, a controlled-release (CR) formulation has been developed to improve patient compliance with a once-daily regimen. Clinical studies have demonstrated that the once-daily **Mosapride** CR (15 mg) is not inferior in efficacy and safety to the conventional three-times-daily **Mosapride** IR (5 mg) for the treatment of functional dyspepsia.[3][4] While detailed head-to-head pharmacokinetic data is not extensively published, a Phase I clinical trial has indicated a similar pharmacokinetic profile between the CR and conventional formulations in healthy male volunteers.[4]

Data Presentation

Pharmacokinetic Parameters of Mosapride Immediate-Release (IR) Formulations

The following table summarizes the pharmacokinetic parameters of **Mosapride** immediate-release formulations based on studies in healthy adult volunteers.

Parameter	10 mg Single Oral Dose (IR Tablet)[5]	5 mg Single Oral Dose (IR Tablet)[6]
Tmax (h)	1.15 ± 0.57	0.8 ± 0.1
Cmax (µg/L)	58.57 ± 22.01	42.1 ± 3.4
AUC0 → 10 (µg·h/L)	176.60 ± 69.40	118.9 ± 11.2
t1/2 (h)	1.41 ± 0.38	1.9 ± 0.2

Data are presented as mean ± standard deviation.

A study on a controlled-release formulation, UI05MSP015CT (15 mg), which consists of an immediate-release layer (5 mg) and a sustained-release layer (10 mg), has shown a pharmacokinetic profile similar to that of the conventional immediate-release **mosapride** in a Phase I clinical trial.[4]

Clinical Efficacy in Functional Dyspepsia: CR vs. IR

A randomized, controlled trial compared the efficacy of once-daily **Mosapride** CR (15 mg) with three-times-daily **Mosapride** IR (5 mg) in patients with functional dyspepsia over a 4-week period.[3]

Efficacy Endpoint	Mosapride CR (15 mg once daily)	Mosapride IR (5 mg three times daily)	p-value
Change in Gastrointestinal Symptom Score (GIS)	9.69 ± 6.44	10.01 ± 5.92	0.755
Rate of Satisfactory Symptom Relief	39.0%	56.9%	0.053
Change in Nepean Dyspepsia Index-Korean (NDI-K) Score	14.3	16.9	0.263
Drug Compliance	96.85% ± 6.05%	97.07% ± 4.52%	0.870
Rate of Adverse Events	12.9%	4.4%	0.062

The results demonstrated the non-inferiority of the once-daily CR formulation compared to the conventional IR formulation in improving symptoms of functional dyspepsia.[\[3\]](#) Another study also found that **mosapride** CR had a similar rate of overall dyspepsia improvement compared to nortriptyline (53.7% vs 54.0%, P = 0.976).[\[7\]](#)[\[8\]](#)

Experimental Protocols

Bioequivalence Study for Oral Formulations

A representative bioequivalence study for comparing controlled-release and immediate-release oral dosage forms would typically follow a randomized, single-dose, two-treatment, two-period, crossover design in healthy adult subjects under fasting conditions.

Methodology:

- Subject Selection: Healthy adult volunteers who have provided informed consent.
- Study Design: A randomized, crossover design with a washout period of at least 7 days between treatments.

- Treatment Arms:
 - Test Product: **Mosapride** Controlled-Release (e.g., 15 mg tablet).
 - Reference Product: **Mosapride** Immediate-Release (e.g., 5 mg tablet, administered three times).
- Drug Administration: A single oral dose of the assigned formulation with a standardized volume of water after an overnight fast.
- Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose).
- Bioanalytical Method: Plasma concentrations of **mosapride** are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[\[5\]](#)[\[9\]](#)
- Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated using non-compartmental methods:
 - Maximum plasma concentration (C_{max}).
 - Time to reach maximum plasma concentration (T_{max}).
 - Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC_{0-t}).
 - Area under the plasma concentration-time curve from time zero to infinity (AUC_{0-∞}).
- Statistical Analysis: Analysis of variance (ANOVA) is performed on the log-transformed C_{max}, AUC_{0-t}, and AUC_{0-∞} values. The 90% confidence intervals for the ratio of the geometric means (test/reference) for these parameters are calculated to determine bioequivalence.

In Vitro Dissolution Testing for Extended-Release Tablets

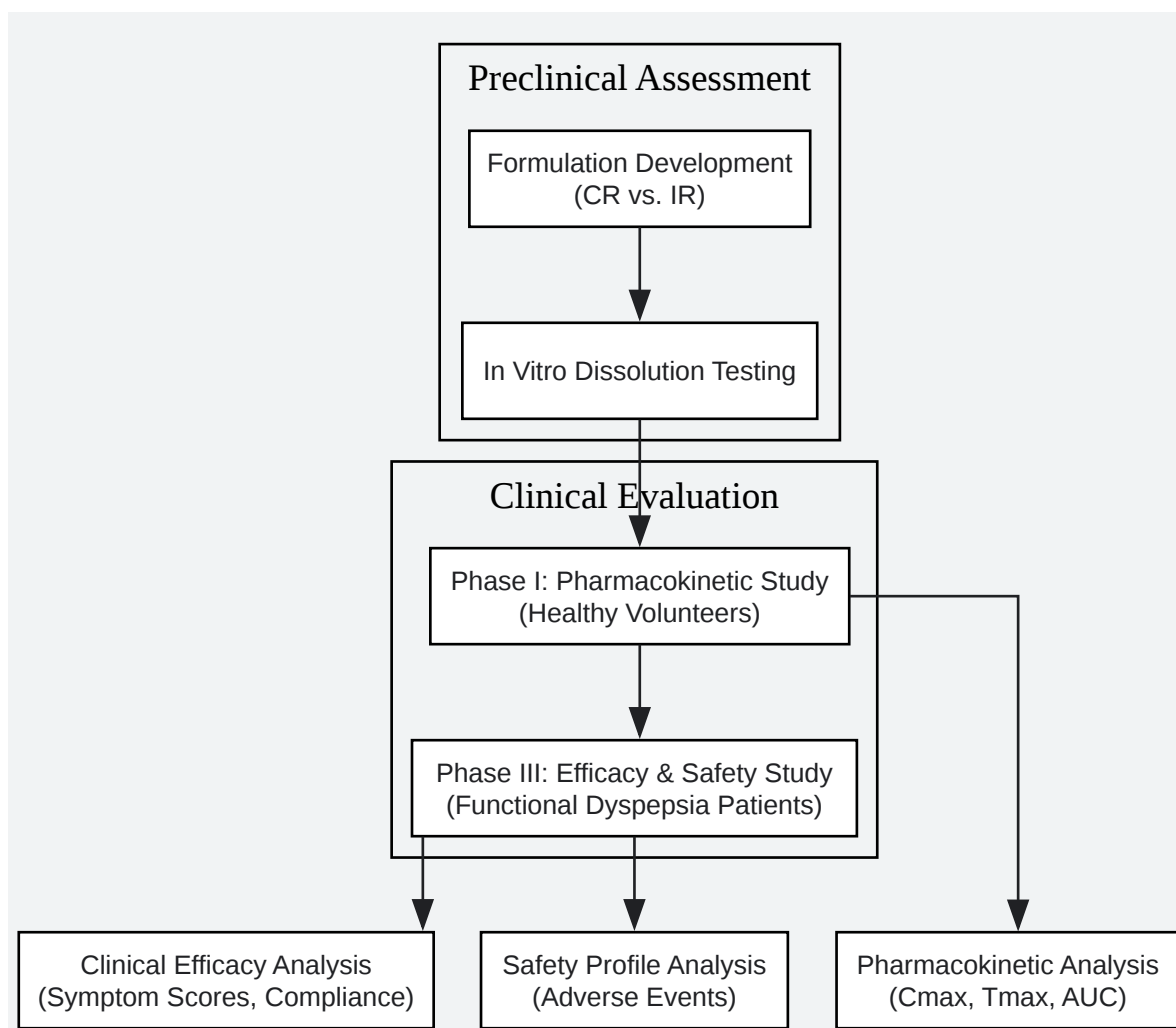
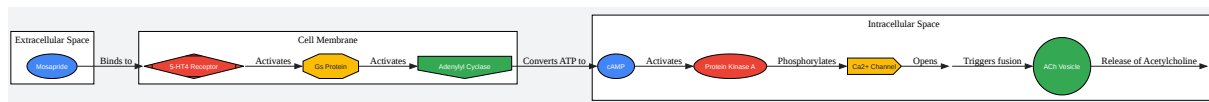
This protocol is based on the United States Pharmacopeia (USP) general chapter <711> Dissolution for extended-release dosage forms.[\[10\]](#)[\[11\]](#)

Methodology:

- Apparatus: USP Apparatus 2 (Paddle Apparatus).
- Dissolution Medium: 900 mL of a buffered aqueous solution, with the pH selected to be physiologically relevant (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract).
- Apparatus Speed: 50 revolutions per minute (rpm).
- Temperature: 37 ± 0.5 °C.
- Sampling Times: At least three time points are chosen to characterize the drug release profile. For an extended-release formulation, this could be, for example, at 1, 4, and 12 hours.
- Sample Analysis: The amount of dissolved **mosapride** at each time point is determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
- Acceptance Criteria: The percentage of the labeled amount of **mosapride** dissolved at each time point should be within a prespecified range.

Mandatory Visualization

Mosapride Signaling Pathway



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